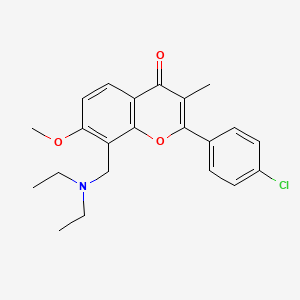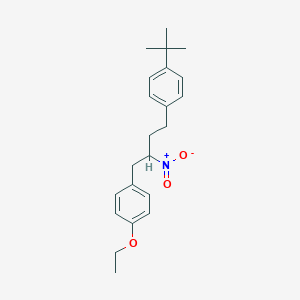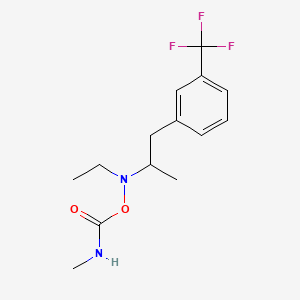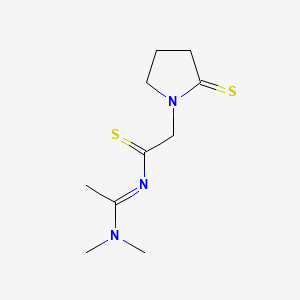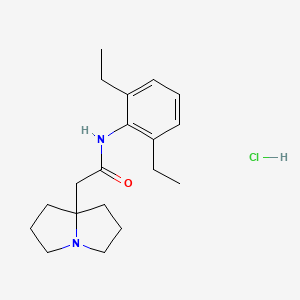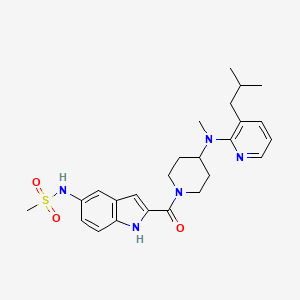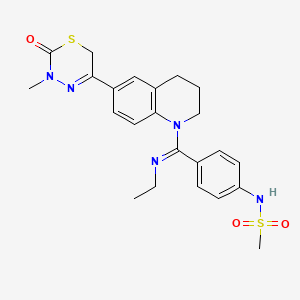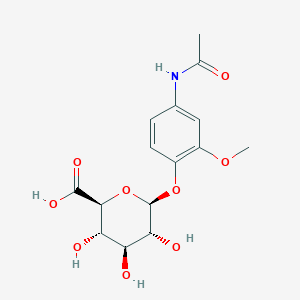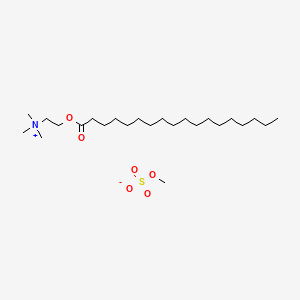
Stearoyl ethyltrimonium methosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearoyl ethyltrimonium methosulfate is a quaternary ammonium compound commonly used in the cosmetic industry. It is known for its surfactant and emulsifying properties, which make it an effective ingredient in hair conditioners, creams, and lotions. The compound contains stearic acid, ethanol, and a trimethyl ammonium salt, making it a versatile and functional ingredient in various formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stearoyl ethyltrimonium methosulfate is synthesized through an acylation reaction involving stearic acid (octadecanoic acid) and ethanolThe final step involves the addition of methylsulfuric acid to form the methosulfate salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acylation reactions under controlled conditions. The process ensures high purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve maximum yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Stearoyl ethyltrimonium methosulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can replace the trimethyl ammonium group.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the stearic acid component.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the ester bond to form alcohols.
Major Products Formed
Substitution Reactions: The major products are often quaternary ammonium salts with different anions.
Oxidation Reactions: The products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: The products are typically alcohols and other reduced forms of the original compound.
Applications De Recherche Scientifique
Stearoyl ethyltrimonium methosulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in cell culture media and other biological applications due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the cosmetic industry for its conditioning and emulsifying properties. .
Mécanisme D'action
The mechanism of action of stearoyl ethyltrimonium methosulfate involves its ability to reduce surface tension between different phases, such as oil and water. The compound’s quaternary ammonium group interacts with negatively charged surfaces, while the stearic acid component provides hydrophobic interactions. This dual functionality allows it to stabilize emulsions and enhance the spreadability of formulations. The molecular targets include cell membranes and other negatively charged surfaces, where it can exert its conditioning and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Steartrimonium chloride
- Cetrimonium chloride
- Cetrimonium bromide
Comparison
Stearoyl ethyltrimonium methosulfate is unique due to its methosulfate group, which provides enhanced stability and reduced irritation compared to other quaternary ammonium compounds. While steartrimonium chloride and cetrimonium chloride are also used as conditioning agents, they lack the methosulfate group’s stability and mildness. Cetrimonium bromide, on the other hand, is more commonly used as a disinfectant due to its stronger antimicrobial properties .
Propriétés
Numéro CAS |
114519-87-8 |
|---|---|
Formule moléculaire |
C24H51NO6S |
Poids moléculaire |
481.7 g/mol |
Nom IUPAC |
methyl sulfate;trimethyl(2-octadecanoyloxyethyl)azanium |
InChI |
InChI=1S/C23H48NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;1-5-6(2,3)4/h5-22H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
JYEDCBIXDUJNHA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)
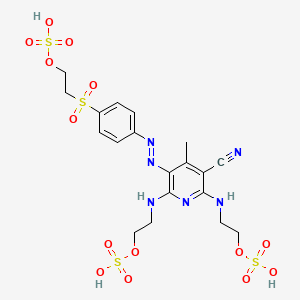
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
